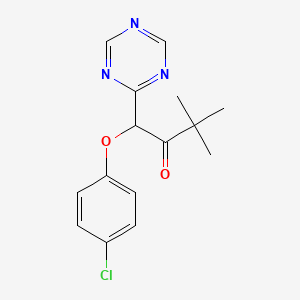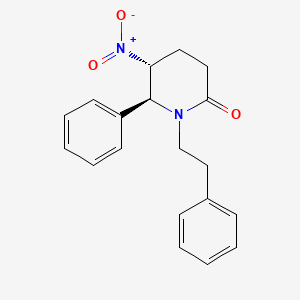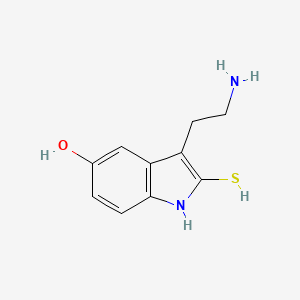![molecular formula C25H30N2 B14583252 1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine CAS No. 61456-55-1](/img/structure/B14583252.png)
1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine is an organic compound with a complex structure that includes a phenylethynyl group attached to a phenyl ring, which is further connected to a methylene bridge and two piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine typically involves multiple steps. One common method starts with the preparation of the phenylethynyl group, which is then attached to a phenyl ring through a coupling reaction. The resulting intermediate is then reacted with a methylene bridge precursor, followed by the introduction of piperidine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and various alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: Similar structure but lacks the phenylethynyl group.
4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline: Contains a phenylethyl group instead of a phenylethynyl group.
Uniqueness
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π interactions and provides additional sites for chemical modification, making it a versatile building block for various applications.
Eigenschaften
CAS-Nummer |
61456-55-1 |
|---|---|
Molekularformel |
C25H30N2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-[[4-(2-phenylethynyl)phenyl]-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C25H30N2/c1-4-10-22(11-5-1)12-13-23-14-16-24(17-15-23)25(26-18-6-2-7-19-26)27-20-8-3-9-21-27/h1,4-5,10-11,14-17,25H,2-3,6-9,18-21H2 |
InChI-Schlüssel |
RTETUHKVGXDKON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C#CC3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
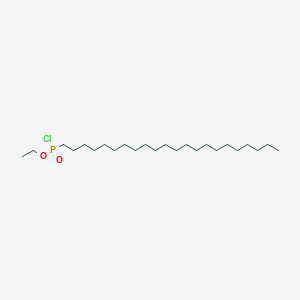
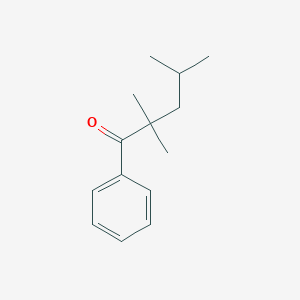
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

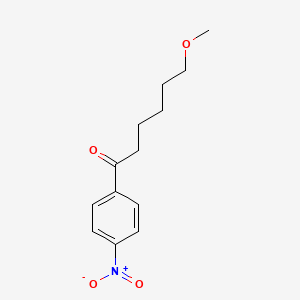
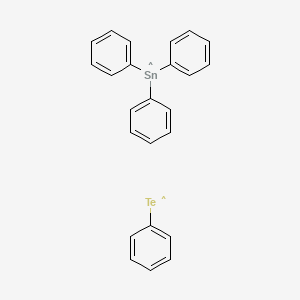
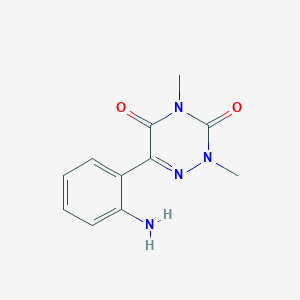
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
